Tris(4-(trimethylstannyl)phenyl)amine
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Overview
Description
Tris(4-(trimethylstannyl)phenyl)amine is an organotin compound that features a central nitrogen atom bonded to three phenyl groups, each of which is further substituted with a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(trimethylstannyl)phenyl)amine typically involves the reaction of tris(4-bromophenyl)amine with trimethyltin chloride in the presence of a palladium catalyst. The reaction proceeds via a Stille coupling mechanism, which is a well-known method for forming carbon-tin bonds. The reaction conditions generally include the use of a solvent such as toluene or tetrahydrofuran (THF) and a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Tris(4-(trimethylstannyl)phenyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: Reduction reactions can convert the trimethylstannyl groups to other tin-containing functionalities.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens like chlorine or bromine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of stannic derivatives.
Reduction: Formation of tin-hydride or other reduced tin species.
Substitution: Formation of new organotin compounds with different functional groups.
Scientific Research Applications
Tris(4-(trimethylstannyl)phenyl)amine has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of organotin polymers and materials with unique electronic properties.
Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with transition metals, which can be studied for their redox and catalytic properties.
Organic Synthesis: Serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules, although specific applications in medicine are still under research.
Mechanism of Action
The mechanism of action of Tris(4-(trimethylstannyl)phenyl)amine in its various applications involves its ability to form stable bonds with metals and other elements. The trimethylstannyl groups provide a source of tin, which can participate in various chemical reactions, including catalytic processes and the formation of coordination complexes. The central nitrogen atom and phenyl groups contribute to the compound’s stability and reactivity, allowing it to act as an effective ligand and reagent in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Tris(4-(triazol-1-yl)phenyl)amine: Similar structure but with triazole groups instead of trimethylstannyl groups.
Tris(4-formylphenyl)amine: Contains formyl groups instead of trimethylstannyl groups.
Tris(4-(diethylamino)phenyl)amine: Features diethylamino groups instead of trimethylstannyl groups.
Uniqueness
Tris(4-(trimethylstannyl)phenyl)amine is unique due to the presence of trimethylstannyl groups, which impart distinct chemical properties, such as the ability to form strong carbon-tin bonds and participate in Stille coupling reactions. These properties make it particularly valuable in materials science and coordination chemistry, where other similar compounds may not offer the same reactivity or stability.
Properties
Molecular Formula |
C27H39NSn3 |
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Molecular Weight |
733.7 g/mol |
IUPAC Name |
4-trimethylstannyl-N,N-bis(4-trimethylstannylphenyl)aniline |
InChI |
InChI=1S/C18H12N.9CH3.3Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;;;;;;/h4-15H;9*1H3;;; |
InChI Key |
WNSSABKRBFNBLM-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)[Sn](C)(C)C)C3=CC=C(C=C3)[Sn](C)(C)C |
Origin of Product |
United States |
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